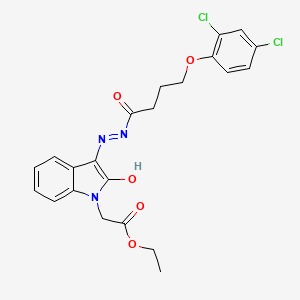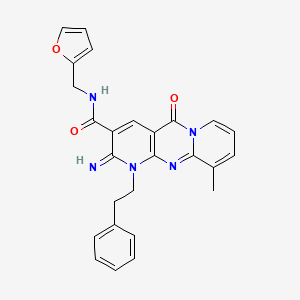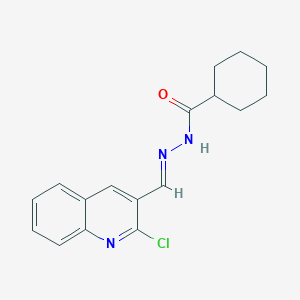
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C22H21Cl2N3O5 This compound is known for its unique structure, which includes a dichlorophenoxy group, a butanoyl hydrazono group, and an oxoindolinyl acetate group
Vorbereitungsmethoden
The synthesis of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to form the hydrazono derivative. The final step involves the reaction of this intermediate with ethyl oxoindolin-1-yl acetate under specific conditions to yield the desired compound .
Analyse Chemischer Reaktionen
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenoxy)acetate: This compound has a similar dichlorophenoxy group but lacks the butanoyl hydrazono and oxoindolinyl acetate groups.
Butoxyethyl (2,4-dichlorophenoxy)acetate: This compound also contains the dichlorophenoxy group but has a butoxyethyl ester instead of the ethyl oxoindolin-1-yl acetate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Eigenschaften
CAS-Nummer |
624725-33-3 |
|---|---|
Molekularformel |
C22H21Cl2N3O5 |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
ethyl 2-[3-[4-(2,4-dichlorophenoxy)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C22H21Cl2N3O5/c1-2-31-20(29)13-27-17-7-4-3-6-15(17)21(22(27)30)26-25-19(28)8-5-11-32-18-10-9-14(23)12-16(18)24/h3-4,6-7,9-10,12,30H,2,5,8,11,13H2,1H3 |
InChI-Schlüssel |
ZJAVYDBVEUTCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-propoxybenzoate](/img/structure/B12033949.png)

![Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12033959.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12033971.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033973.png)
![[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12033977.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033978.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033985.png)

![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12034011.png)
![ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate](/img/structure/B12034025.png)
